(Z)-2-(cyclohexylidenehydrazono)-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole
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Overview
Description
(Z)-2-(cyclohexylidenehydrazono)-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes a cyclohexylidenehydrazono group, a phenyl group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(cyclohexylidenehydrazono)-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of cyclohexanone with hydrazine to form cyclohexylidenehydrazine. This intermediate is then reacted with 4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole-2-thione under acidic conditions to yield the target compound. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(cyclohexylidenehydrazono)-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are carried out in suitable solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(Z)-2-(cyclohexylidenehydrazono)-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(cyclohexylidenehydrazono)-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(cyclohexylidenehydrazono)-4-phenylthiazole: Lacks the p-tolyl group, resulting in different chemical properties and applications.
4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole: Does not contain the cyclohexylidenehydrazono group, leading to variations in reactivity and biological activity.
2-(cyclohexylidenehydrazono)-4-phenylthiazoline:
Uniqueness
(Z)-2-(cyclohexylidenehydrazono)-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole is unique due to its combination of structural features, including the cyclohexylidenehydrazono, phenyl, and p-tolyl groups. This unique structure imparts specific chemical properties and potential applications that distinguish it from similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(Z)-N-(cyclohexylideneamino)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3S/c1-17-12-14-20(15-13-17)25-21(18-8-4-2-5-9-18)16-26-22(25)24-23-19-10-6-3-7-11-19/h2,4-5,8-9,12-16H,3,6-7,10-11H2,1H3/b24-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUKSKFEQNFCEF-GYHWCHFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CSC2=NN=C3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=CS/C2=N\N=C3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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